molecular formula C18H22N3O5P B14101135 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid

6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid

Cat. No.: B14101135
M. Wt: 391.4 g/mol
InChI Key: KVBOMHSLUSQZLI-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[b][1,4]benzoxazepine core, which is functionalized with a 4-methylpiperazin-1-yl group and a phosphoric acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]benzoxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.

    Introduction of the 4-methylpiperazin-1-yl group: This functional group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxazepine core.

    Attachment of the phosphoric acid moiety: The final step involves the phosphorylation of the compound, typically using phosphoric acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazepine core or the piperazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)benzoic acid
  • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

Uniqueness

6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is unique due to its combination of a benzoxazepine core with a piperazine ring and a phosphoric acid group. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of the phosphoric acid moiety may enhance the compound’s solubility and reactivity, making it more versatile in various chemical and biological contexts.

Properties

Molecular Formula

C18H22N3O5P

Molecular Weight

391.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid

InChI

InChI=1S/C18H19N3O.H3O4P/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18;1-5(2,3)4/h2-9H,10-13H2,1H3;(H3,1,2,3,4)

InChI Key

KVBOMHSLUSQZLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42.OP(=O)(O)O

Origin of Product

United States

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